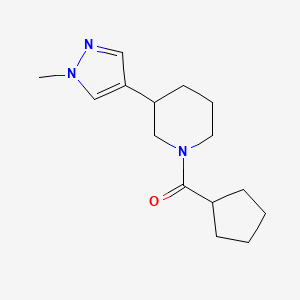![molecular formula C30H25NO4S B2553771 {4-[4-(benciloxi)fenil]-1,1-dióxido-4H-1,4-benzotiazin-2-il}(2,4-dimetilfenil)metanona CAS No. 1114852-56-0](/img/structure/B2553771.png)
{4-[4-(benciloxi)fenil]-1,1-dióxido-4H-1,4-benzotiazin-2-il}(2,4-dimetilfenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines benzothiazine and phenyl groups, making it an interesting subject for research in synthetic chemistry, pharmacology, and materials science.
Aplicaciones Científicas De Investigación
This compound has been explored in various scientific domains due to its unique structure and reactivity:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Métodos De Preparación
Synthetic routes and reaction conditions: The synthesis of {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone typically involves a multi-step process. One common approach starts with the preparation of the benzothiazine core, followed by the introduction of the benzyloxy and phenyl groups through selective reactions. Key steps may include:
Formation of benzothiazine core: This can be achieved by cyclization reactions involving o-aminothiophenol derivatives and appropriate electrophiles.
Benzyloxy group introduction: Typically done via nucleophilic substitution reactions.
Final coupling: Using methods like Suzuki coupling to attach the dimethylphenyl group.
Industrial production methods: Scaling up the synthesis for industrial production requires optimization of each step to improve yields and reduce costs. Techniques such as flow chemistry and automated synthesis platforms are often employed to streamline the process.
Análisis De Reacciones Químicas
Types of reactions: {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: Where the benzothiazine ring can be oxidized under specific conditions.
Reduction: Leading to the conversion of the sulfone group to sulfide.
Substitution: Both electrophilic and nucleophilic substitutions on the aromatic rings.
Common reagents and conditions:
Oxidation reagents: KMnO₄, H₂O₂
Reduction reagents: LiAlH₄, NaBH₄
Substitution reagents: Alkyl halides, nucleophiles (e.g., amines, thiols)
Major products: The products of these reactions depend on the conditions and reagents used. For instance, oxidation typically yields sulfoxides or sulfones, while reduction can produce sulfides.
Mecanismo De Acción
The exact mechanism of action of {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone depends on its application:
Biological activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions.
Chemical reactivity: The compound's reactivity is often driven by the functional groups present, influencing its behavior in various chemical reactions.
Comparación Con Compuestos Similares
Comparison with other similar compounds helps highlight the uniqueness of {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone:
Benzothiazine derivatives: Share a common core but differ in substituents, affecting their chemical and biological properties.
Phenyl methanones: The presence of different substituents on the phenyl ring alters their reactivity and applications.
List of similar compounds:
{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2-methylphenyl)methanone
{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(3,4-dimethylphenyl)methanone
This detailed overview should provide a solid foundation for understanding the compound and its various facets. Fascinating, right?
Propiedades
IUPAC Name |
(2,4-dimethylphenyl)-[1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4S/c1-21-12-17-26(22(2)18-21)30(32)29-19-31(27-10-6-7-11-28(27)36(29,33)34)24-13-15-25(16-14-24)35-20-23-8-4-3-5-9-23/h3-19H,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJBZDITSLLEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OCC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3a,6a-Dimethyl-5-prop-2-enoyl-4,6-dihydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2553688.png)

![N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2553690.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea](/img/structure/B2553692.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2553696.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2553698.png)



![1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one](/img/structure/B2553704.png)
![3-ethyl-7-((4-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2553707.png)
![N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553708.png)
![N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553711.png)
